molecular formula C9H16O3 B14687955 Methyl 3-methoxyhept-6-enoate CAS No. 25183-61-3

Methyl 3-methoxyhept-6-enoate

Cat. No.: B14687955
CAS No.: 25183-61-3
M. Wt: 172.22 g/mol
InChI Key: MCAUBQIAYAPSTE-UHFFFAOYSA-N
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Description

Methyl 3-methoxyhept-6-enoate is a methyl ester characterized by a seven-carbon chain (hept-) with a methoxy group (-OCH₃) at the third position and a terminal alkene (C=C) at the sixth position.

Properties

CAS No.

25183-61-3

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 3-methoxyhept-6-enoate

InChI

InChI=1S/C9H16O3/c1-4-5-6-8(11-2)7-9(10)12-3/h4,8H,1,5-7H2,2-3H3

InChI Key

MCAUBQIAYAPSTE-UHFFFAOYSA-N

Canonical SMILES

COC(CCC=C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methoxyhept-6-enoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxyhept-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve a high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase efficiency. The use of catalysts and controlled temperatures ensures a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxyhept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like halides or amines

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Substituted esters

Scientific Research Applications

Methyl 3-methoxyhept-6-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-methoxyhept-6-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects.

Comparison with Similar Compounds

Functional Group Influence

  • Methoxy vs.
  • Aromatic vs. Aliphatic Substituents: Methyl 6-(2,5-dimethoxyphenyl)hexanoate’s aromatic ring introduces π-π interactions, reducing volatility and increasing melting points compared to aliphatic analogs .
  • Steric Effects: The isopropylidenedioxy group in the compound from creates steric hindrance, limiting reactivity at the ester group compared to this compound .

Physical Properties

  • Volatility: Methyl esters (e.g., this compound) generally exhibit lower boiling points than ethyl esters due to smaller alkyl chains .
  • Solubility : The methoxy group improves water solubility slightly compared to purely hydrocarbon chains but less so than aromatic esters (e.g., ’s dimethoxyphenyl derivative) .

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